Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel-
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Overview
Description
Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- is a complex organic compound characterized by its unique stereochemistry and structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- typically involves multi-step organic reactions. One common synthetic route includes the use of starting materials such as naphthalene derivatives, which undergo a series of reactions including hydrogenation, alkylation, and oxidation to form the desired product. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel-.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]-, rel-
- Ethanone, 1-[(2R,3S)-2-ethyl-3,4-dihydro-5-methyl-2-phenyl-2H-pyrrol-3-yl]-, rel-
Uniqueness
Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- is unique due to its specific stereochemistry and structural features, which differentiate it from other similar compounds
Properties
CAS No. |
59056-93-8 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-[(2R,3S)-2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16+/m0/s1 |
InChI Key |
FVUGZKDGWGKCFE-MEDUHNTESA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C[C@@]1(C)C(=O)C)C(CCC2)(C)C |
Canonical SMILES |
CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C |
Origin of Product |
United States |
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